molecular formula C80H130N28O24 B549429 Tyadfiasgrtgrrnai-nh2 CAS No. 121932-06-7

Tyadfiasgrtgrrnai-nh2

Cat. No.: B549429
CAS No.: 121932-06-7
M. Wt: 1868.1 g/mol
InChI Key: VAKHFAFLRUNHLQ-PEBJKXEYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Peptide Bond Formation: Activating agents like HBTU or DIC.

    Hydrolysis: Acidic or basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide.

    Reduction: Reducing agents like dithiothreitol (DTT).

Major Products

Scientific Research Applications

    Chemistry: Used as a tool to study protein-protein interactions and enzyme kinetics.

    Biology: Helps in understanding signal transduction pathways involving PKA.

    Medicine: Investigated for its potential therapeutic effects in conditions like morphine tolerance and long-term potentiation at hippocampal synapses.

    Industry: Utilized in the development of biochemical assays and diagnostic tools .

Comparison with Similar Compounds

Similar Compounds

    PKI (5-24) amide: Another synthetic peptide inhibitor of PKA.

    H-89: A small molecule inhibitor of PKA.

    KT5720: A selective inhibitor of PKA.

Uniqueness

Biological Activity

Overview of Biological Activity Investigation

1. In Vitro Studies

These studies are conducted in controlled environments outside of living organisms, such as in petri dishes or test tubes.

  • Cell Line Selection : Choose appropriate cell lines that represent the target tissue or disease model.
  • Assays : Perform various assays (e.g., cytotoxicity assays, receptor binding assays) to assess the compound's effects.

2. In Vivo Studies

These studies involve testing the compound in living organisms to evaluate its pharmacokinetics and therapeutic effects.

  • Animal Models : Use relevant animal models (e.g., mice, rats) to study the compound's efficacy and safety.
  • Dosing Regimens : Determine optimal dosing regimens and routes of administration.

3. Mechanistic Studies

Understanding how the compound exerts its effects is crucial for elucidating its biological activity.

  • Molecular Pathways : Investigate which molecular pathways are affected by the compound.
  • Biomarker Analysis : Identify biomarkers that indicate the biological response to treatment.

Example Data Table: In Vitro Assay Results

Assay TypeCell LineIC50 (µM)% Inhibition at 10 µM
Cytotoxicity AssayHeLa5.085
Receptor Binding AssayCHO-K12.090
Apoptosis AssayJurkat3.575

Example Data Table: In Vivo Efficacy Results

Animal ModelDose (mg/kg)Tumor Volume (mm³)Survival Rate (%)
Mouse Xenograft1015080
Rat Orthotopic2020060
Mouse Syngeneic510090

Case Study Example: Evaluation of Tyadfiasgrtgrrnai-nh2 in Cancer Treatment

Background : A novel compound was synthesized and evaluated for its potential anticancer properties.

  • Objective : To determine the efficacy of this compound against various cancer cell lines.
  • Methodology :
    • Conducted cytotoxicity assays on multiple cell lines.
    • Administered the compound in mouse xenograft models.
  • Findings :
    • The compound demonstrated significant cytotoxic effects in vitro with an IC50 value of 5 µM against HeLa cells.
    • In vivo studies showed a reduction in tumor volume by approximately 40% compared to control groups.

Properties

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C80H130N28O24/c1-10-37(3)60(63(83)118)106-66(121)41(7)96-72(127)52(32-55(81)113)103-69(124)49(22-17-29-92-80(88)89)100-68(123)47(20-15-27-90-78(84)85)98-57(115)35-94-76(131)62(43(9)111)108-70(125)48(21-16-28-91-79(86)87)99-56(114)34-93-67(122)54(36-109)105-65(120)40(6)97-77(132)61(38(4)11-2)107-74(129)51(30-44-18-13-12-14-19-44)102-73(128)53(33-58(116)117)101-64(119)39(5)95-71(126)50(104-75(130)59(82)42(8)110)31-45-23-25-46(112)26-24-45/h12-14,18-19,23-26,37-43,47-54,59-62,109-112H,10-11,15-17,20-22,27-36,82H2,1-9H3,(H2,81,113)(H2,83,118)(H,93,122)(H,94,131)(H,95,126)(H,96,127)(H,97,132)(H,98,115)(H,99,114)(H,100,123)(H,101,119)(H,102,128)(H,103,124)(H,104,130)(H,105,120)(H,106,121)(H,107,129)(H,108,125)(H,116,117)(H4,84,85,90)(H4,86,87,91)(H4,88,89,92)/t37-,38-,39-,40-,41-,42+,43+,47-,48-,49-,50-,51-,52-,53-,54-,59-,60-,61-,62-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKHFAFLRUNHLQ-PEBJKXEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H]([C@@H](C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C80H130N28O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1868.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does PKA inhibitor fragment (6-22) amide interact with its target, and what are the downstream effects of this interaction?

A: PKA inhibitor fragment (6-22) amide acts as a competitive inhibitor of Protein Kinase A (PKA), specifically targeting the catalytic subunit of the enzyme. [, ] This interaction prevents the binding of ATP and subsequent phosphorylation of downstream substrates, effectively inhibiting PKA activity. [] Consequently, this inhibition can modulate a range of cellular processes, including ion channel activity, neurotransmitter release, and cellular responses to hypoxia. [, ]

Q2: What is the role of PKA inhibitor fragment (6-22) amide in studying adenosine signaling pathways?

A: Research has shown that PKA inhibitor fragment (6-22) amide can be used to dissect the role of PKA in adenosine signaling. For example, a study using rat PC12 cells demonstrated that the modulatory effects of adenosine on hypoxia-induced membrane responses were abolished by intracellular application of PKA inhibitor fragment (6-22) amide. [] This suggests that the PKA pathway is crucial for adenosine-mediated modulation of membrane excitability under hypoxic conditions. []

Q3: Are there any studies indicating the use of PKA inhibitor fragment (6-22) amide in understanding neurotransmitter release mechanisms?

A: Yes, PKA inhibitor fragment (6-22) amide has been employed to investigate the intricate mechanisms of neurotransmitter release. A study focusing on glycine release in rat spinal cord slices revealed that direct injection of PKA inhibitor fragment (6-22) amide into neurons significantly impacted the amplitude of evoked inhibitory postsynaptic currents (eIPSCs). [] This effect indicated that PKA activity plays a crucial role in regulating the presynaptic release of glycine. []

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